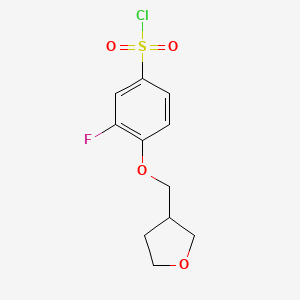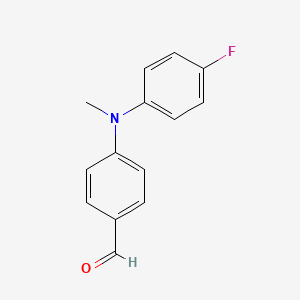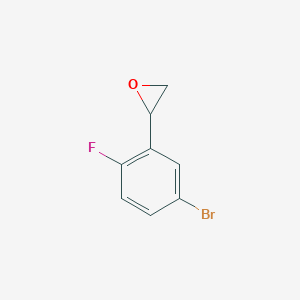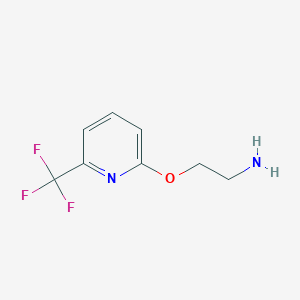![molecular formula C12H14O2 B1445045 1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol CAS No. 1249866-43-0](/img/structure/B1445045.png)
1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol
Übersicht
Beschreibung
“1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol” consists of a phenyl group (a benzene ring) attached to an ethan-1-ol group via a but-2-yn-1-yloxy linker . The exact 3D structure can be determined using techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol” include a predicted boiling point of 277.2±25.0 °C and a predicted density of 1.060±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of New Unsaturated Amines
- Application Summary: This compound is used in the synthesis of new unsaturated amines through the Stevens Rearrangement. The process involves the monoalkylation of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under phase-transfer catalysis conditions, leading to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene .
- Methods of Application: The 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene product reacts with dimethylamine to afford N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine. Its quaternization affords new ammonium salts containing 4-(prop-2-yn-1-yloxy)but-2-enyl group .
- Results: The process results in the formation of unsaturated tertiary amines as a result of Stevens 3,2-rearrangement of quaternary salts .
2. Synthesis of Biologically Active Triazole and Pyrazole Compounds
- Application Summary: This compound is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues .
- Methods of Application: The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .
- Results: The final derivatives were evaluated for their in vitro anti-microbial activity. Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
3. Preparation of Markovnikov Addition Product
- Application Summary: This compound can be used to prepare Markovnikov addition products .
- Methods of Application: The specific methods of application are not detailed in the source, but generally, Markovnikov addition involves the addition of a protic acid (H-X) to an alkene .
- Results: The result is the formation of a new compound following Markovnikov’s rule, which states that in the addition of a protic acid to an alkene, the acid hydrogen (H) becomes attached to the carbon with fewer alkyl substituents, and the halide (X) group becomes attached to the carbon with more alkyl substituents .
4. Synthesis of Biologically Active Imidazole Compounds
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- Methods of Application: The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .
- Results: The final derivatives were evaluated for their in vitro anti-microbial activity. Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
5. Manufacture of Certain Herbicides, Textile Additives, Corrosion Inhibitors, Plasticizers, Synthetic Resins, and Polyurethanes
- Application Summary: This compound can be used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
- Methods of Application: The specific methods of application are not detailed in the source, but generally, these involve chemical reactions under controlled conditions .
- Results: The result is the formation of various industrial products such as herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
6. Preparation of Active Pharmaceutical Ingredient such as Fexofenadine
- Application Summary: This compound can be used to prepare active pharmaceutical ingredients such as fexofenadine .
- Methods of Application: The specific methods of application are not detailed in the source, but generally, these involve chemical reactions under controlled conditions .
- Results: The result is the formation of active pharmaceutical ingredients such as fexofenadine .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-but-2-ynoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQHXPZCPDHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



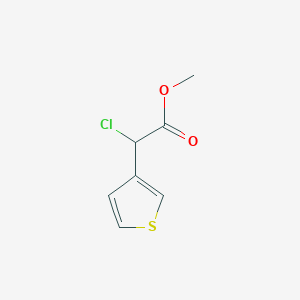
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
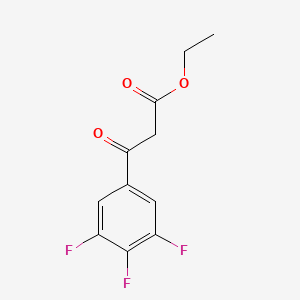
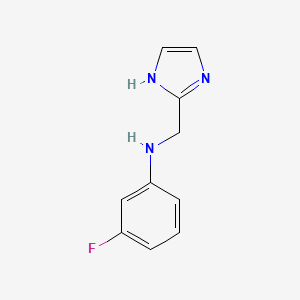
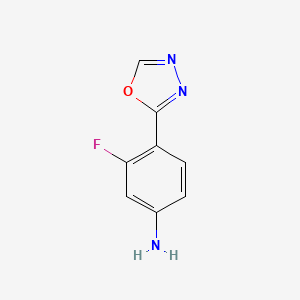
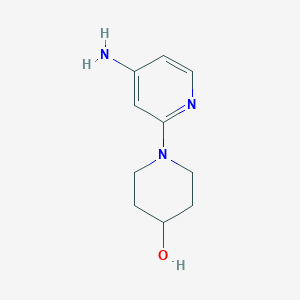
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)
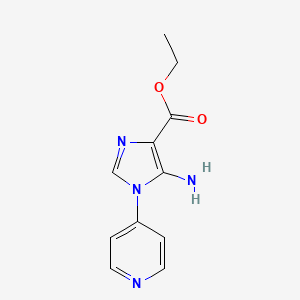
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)
